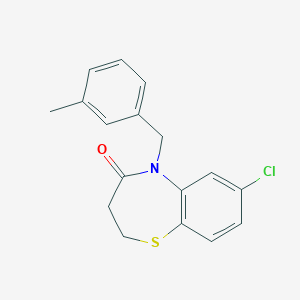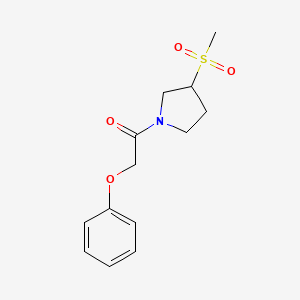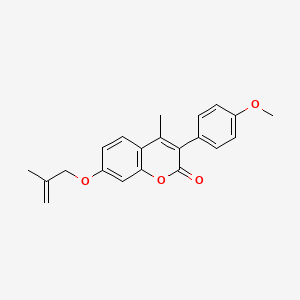
2-(2,3-Dimethylphenyl)propan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves several steps, including saponification, hydrazinolysis, and reactions with amines and amino acid esters. For instance, the synthesis of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives is achieved through modification of a model ester, which is then transformed into corresponding trichloroacetimidate or acetate. These intermediates are further reacted with amines to obtain the final products .
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(2,3-Dimethylphenyl)propan-2-amine;hydrochloride" has been studied using various spectroscopic methods and quantum chemical calculations. For example, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives have been reported, providing insights into the preferred conformations and interactions within the crystal structures . Additionally, the structural and thermodynamical characteristics of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and its analogs have been determined using ab initio and DFT studies .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes interactions with secondary amines to give phosphorus-containing allylic amines, as well as the formation of ammonium and phosphonium salts. These salts can undergo further reactions, such as prototropic isomerisation and Wittig reactions, to yield new compounds with potential biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "this compound" have been explored through experimental and computational studies. The influence of methyl groups on the characteristic frequencies of the amide group has been investigated, and the stability of various conformers has been assessed . Additionally, the antiproliferative and apoptotic activities of certain derivatives have been studied, with some compounds showing selective inhibitory actions on cancer cells, suggesting specific interactions with cellular targets .
Aplicaciones Científicas De Investigación
Conformational Analyses in Crystal Structures
The compound has been analyzed for its conformational properties in crystal structures. Studies highlighted the free base and hydrochloride forms of related compounds, revealing details about their crystal packing and hydrogen-bonding motifs. This kind of research is crucial for understanding the molecular behavior and potential applications of the compound (Nitek et al., 2020).
Generation of Structurally Diverse Libraries
The compound is used as a starting material in alkylation and ring closure reactions, contributing to the generation of a structurally diverse library of compounds. This versatility is valuable in drug design and other chemical applications (Roman, 2013).
X-ray Structures and Computational Studies
X-ray diffraction and computational studies, including density functional theory (DFT) and TDDFT methods, have been employed to understand the molecular structure and properties of the compound. This research aids in the prediction and manipulation of molecular behavior for various scientific applications (Nycz et al., 2011).
Applications in Olefin Oligomerization
The compound has been used in conjunction with β-diimine ligands and nickel complexes for olefin oligomerization. This research has implications in the field of catalysis and industrial chemical processes (Rossetto et al., 2015).
Drug Metabolism and Bioactivity Studies
Although not directly related to the specified compound, studies on structurally similar compounds have explored the design, synthesis, and bioactivities related to drug metabolism. These studies provide insights into the potential therapeutic applications and pharmacological profiles of related compounds (Xi et al., 2011).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The compound may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-(2,3-dimethylphenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8-6-5-7-10(9(8)2)11(3,4)12;/h5-7H,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRLDKFCUXTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)
![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)
![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)






![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)


![2-(3-methoxyphenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3014139.png)
